molecular formula C17H30O4S B12534024 4-Methylbenzene-1-sulfonic acid--(4S)-decan-4-ol (1/1) CAS No. 807362-89-6

4-Methylbenzene-1-sulfonic acid--(4S)-decan-4-ol (1/1)

Katalognummer: B12534024
CAS-Nummer: 807362-89-6
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: VSFCAODXNIEYNH-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol (1/1) is a chemical compound that combines the properties of 4-Methylbenzene-1-sulfonic acid and (4S)-decan-4-ol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol typically involves the sulfonation of toluene to produce 4-Methylbenzene-1-sulfonic acid, followed by the coupling with (4S)-decan-4-ol. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol involves large-scale sulfonation reactors where toluene is treated with sulfuric acid. The resulting 4-Methylbenzene-1-sulfonic acid is then purified and reacted with (4S)-decan-4-ol under controlled conditions to produce the final compound. The purification process may involve recrystallization and azeotropic drying to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate compounds.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a biochemical reagent.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and cleaning agents.

Wirkmechanismus

The mechanism of action of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a strong acid, facilitating various chemical reactions. The (4S)-decan-4-ol moiety may interact with hydrophobic regions of proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzene-1-sulfonic acid: Shares the sulfonic acid group but lacks the (4S)-decan-4-ol moiety.

    (4S)-decan-4-ol: Contains the alcohol group but lacks the sulfonic acid functionality.

Uniqueness

4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol is unique due to the combination of the sulfonic acid and alcohol functionalities, which provide distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

807362-89-6

Molekularformel

C17H30O4S

Molekulargewicht

330.5 g/mol

IUPAC-Name

(4S)-decan-4-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H22O.C7H8O3S/c1-3-5-6-7-9-10(11)8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-;/m0./s1

InChI-Schlüssel

VSFCAODXNIEYNH-PPHPATTJSA-N

Isomerische SMILES

CCCCCC[C@H](CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O

Kanonische SMILES

CCCCCCC(CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.